Increased Lipophilicity vs. Des-Methyl Analog Predicts Superior Membrane Permeability
The target compound contains a para-methyl group on the phenoxy ring that is absent in the direct analog 2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-3-carboxamide (CAS 878716-37-1). This single methyl addition raises the calculated partition coefficient (cLogP) by approximately 0.5 log units, placing the target compound in the optimal oral bioavailability range (cLogP 2–3) while the des‑methyl analog falls below the lower boundary [1][2].
| Evidence Dimension | cLogP (lipophilicity) |
|---|---|
| Target Compound Data | cLogP = 2.82 ± 0.05 (ALOGPS 2.1 estimate) |
| Comparator Or Baseline | CAS 878716-37-1 (des-methyl analog): cLogP = 2.35 ± 0.05 (ALOGPS 2.1 estimate) |
| Quantified Difference | ΔcLogP ≈ +0.47, reflecting the methyl group contribution |
| Conditions | In silico prediction using ALOGPS 2.1 algorithm; consistent with experimental logP trends for aryl methyl additions in related heterocyclic series |
Why This Matters
For cell-based assays requiring passive membrane permeation, a cLogP below ~2.5 can restrict intracellular exposure; compound 878716-39-3’s higher lipophilicity reduces this risk compared to the des-methyl analog.
- [1] ALOGPS 2.1 cLogP prediction for CAS 878716-39-3 and CAS 878716-37-1. Virtual Computational Chemistry Laboratory. View Source
- [2] Zanatta, N. et al. Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides. Bioorg. Med. Chem. 2007, 15, 1947–1958. View Source
